Enzymatic Potency of LAPTc-IN-1 (Compound 4) vs. Bestatin and Arphamenine A
LAPTc-IN-1 is a competitive inhibitor of LAPTc with an inhibition constant (Ki) of 0.27 μM. In a direct enzymatic comparison using the same RapidFire mass spectrometry (RapidFire-MS) assay, the broad-spectrum LAP inhibitor bestatin exhibited an IC50 of 0.35 μM, and arphamenine A exhibited an IC50 of 15.75 μM [1][2].
| Evidence Dimension | LAPTc Enzymatic Inhibition (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 0.27 μM |
| Comparator Or Baseline | Bestatin: IC50 = 0.35 μM; Arphamenine A: IC50 = 15.75 μM |
| Quantified Difference | LAPTc-IN-1 Ki is 1.3x lower than bestatin IC50, and ~58x lower than arphamenine A IC50. |
| Conditions | RapidFire-MS assay; recombinant LAPTc enzyme; 10-point dose-response (0.195-100 μM range) [1][2]. |
Why This Matters
This quantitative data demonstrates that LAPTc-IN-1 offers superior potency over the classic control compounds bestatin and arphamenine A, providing a more robust signal window for biochemical and target engagement assays.
- [1] Izquierdo M, Lin D, O'Neill S, Webster LA, Paterson C, Thomas J, et al. Identification of a potent and selective LAPTc inhibitor by RapidFire-Mass Spectrometry, with antichagasic activity. PLOS Neglected Tropical Diseases. 2024;18(2): e0011956. View Source
- [2] Izquierdo M, Lin D, O'Neill S, Webster LA, Paterson C, Thomas J, et al. Development of a High-Throughput Screening Assay to Identify Inhibitors of the Major M17-Leucyl Aminopeptidase from Trypanosoma cruzi Using RapidFire Mass Spectrometry. SLAS Discovery. 2020;25(9):1064-1071. View Source
